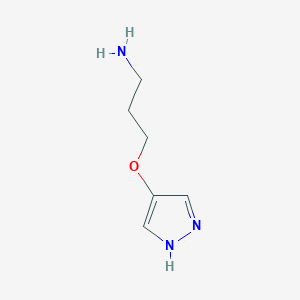
rel-(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine is a chiral amine compound with a molecular weight of 218.34 g/mol. It is characterized by its unique stereochemistry and the presence of a benzyl group attached to the nitrogen atom of the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine typically involves the use of chiral starting materials and diastereoselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) to facilitate the formation of the piperidine ring .
Industrial Production Methods
In an industrial setting, the production of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine include:
- (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-ol
- (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-one
- (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-carboxylic acid
Uniqueness
The uniqueness of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine lies in its specific stereochemistry and the presence of the benzyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-11-8-14(15)9-12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3/t11-,12+,14? |
Clave InChI |
VVQHCVRZYPYZNW-ONXXMXGDSA-N |
SMILES isomérico |
C[C@@H]1CC(C[C@@H](N1CC2=CC=CC=C2)C)N |
SMILES canónico |
CC1CC(CC(N1CC2=CC=CC=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















